1H-Pyrazolo[3,4-C]pyridin-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
55271-15-3 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
pyrazolo[3,4-c]pyridin-1-amine |
InChI |
InChI=1S/C6H6N4/c7-10-6-4-8-2-1-5(6)3-9-10/h1-4H,7H2 |
InChI Key |
AEJBZZALMHIMSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C=NN2N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Pyrazolo 3,4 C Pyridine Scaffolds and N 1 Functionalization
Strategies for Constructing the Fused Pyrazolo[3,4-C]pyridine Core
The assembly of the bicyclic pyrazolo[3,4-c]pyridine system can be approached through several synthetic strategies, primarily involving the formation of either the pyridine (B92270) or the pyrazole (B372694) ring onto a pre-existing complementary ring.
Pyridine Ring Annulation onto Pre-existing Pyrazole Rings
A common and versatile method for constructing fused pyridine rings involves the condensation of aminopyrazole precursors with 1,3-dielectrophilic synthons. For the synthesis of the pyrazolo[3,4-c]pyridine scaffold, 4-aminopyrazole derivatives are logical starting materials. The reaction with a suitable three-carbon electrophilic partner would lead to the formation of the fused pyridine ring. While extensive literature exists for the synthesis of the isomeric pyrazolo[3,4-b]pyridines from 3-aminopyrazoles, specific examples detailing the annulation of a pyridine ring onto a 4-aminopyrazole to form the [3,4-c] isomer are less prevalent. However, the general principle involves the reaction of the amino group and an adjacent carbon atom of the pyrazole with a 1,3-dielectrophile to construct the new six-membered ring.
Pyrazole Ring Annulation onto Pre-existing Pyridine Rings
An alternative approach involves the formation of the pyrazole ring onto a suitably functionalized pyridine precursor. This strategy typically requires a pyridine ring bearing reactive groups at adjacent positions, which can undergo cyclization with a hydrazine (B178648) derivative. For the construction of the 1H-pyrazolo[3,4-c]pyridine core, this would involve a pyridine with functional groups at the C-3 and C-4 positions. For instance, a 3-formyl-4-chloropyridine or a related derivative could react with hydrazine to form the fused pyrazole ring. A notable example is the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which can be prepared from substituted pyridines. nih.gov This method highlights the utility of pre-functionalized pyridines in accessing the desired pyrazolo[3,4-c]pyridine scaffold. One reported synthesis starts from 2-amino-4-picoline, which undergoes a series of transformations including diazotization and halogenation to introduce the necessary functionalities for the subsequent pyrazole ring formation.
Cascade Cyclization Reactions
Cascade, or tandem, reactions offer an efficient pathway to complex molecular architectures from simple starting materials in a single synthetic operation. A notable example in the synthesis of related pyrazolopyridines is the 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. This specific type of reaction has been successfully employed for the synthesis of pyrazolo[3,4-b]pyridines. The mechanism involves the initial condensation of the aminopyrazole with the alkynyl aldehyde to form an alkynyl-substituted imine intermediate. Subsequent intramolecular attack of a pyrazole nitrogen onto the alkyne, in a 6-endo-dig fashion, leads to the formation of the fused pyridine ring. While this specific cascade has been documented for the [3,4-b] isomer, the adaptation of such cascade strategies to access the [3,4-c] scaffold remains an area of synthetic interest.
Selective Functionalization Approaches for Pyrazolo[3,4-C]pyridine Derivatives
Once the core scaffold is assembled, its selective functionalization is crucial for the development of new chemical entities. The ability to introduce substituents at specific positions allows for the fine-tuning of the molecule's properties.
Vectorial Functionalization of Halogenated Pyrazolo[3,4-C]pyridine Scaffolds
Halogenated pyrazolo[3,4-c]pyridines serve as versatile intermediates for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This "vectorial functionalization" allows for the systematic exploration of the chemical space around the core scaffold. rsc.org The different positions on the bicyclic ring system, such as N-1, C-3, C-5, and C-7, can be selectively addressed through carefully chosen synthetic strategies. rsc.org
For instance, the N-1 and N-2 positions can be functionalized through protection and alkylation reactions. The C-3 position is accessible via tandem borylation and Suzuki-Miyaura cross-coupling. The C-5 position, often bearing a halogen, is a key site for functionalization through reactions like the Buchwald-Hartwig amination. Furthermore, the C-7 position can be selectively metalated, for example with TMPMgCl·LiCl, and then reacted with various electrophiles or engaged in Negishi cross-coupling reactions. rsc.org
The introduction of a halogen atom at a specific position is a key step in enabling vectorial functionalization. The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines has been achieved with high regioselectivity. nih.gov A common route involves the diazotization of an amino-substituted pyridine precursor followed by a Sandmeyer-type reaction to install the halogen. For example, starting from 2-amino-4-methyl-5-halopyridines, a sequence involving acetylation, oxidation of the methyl group, and subsequent cyclization with hydrazine can yield the desired 5-halo-1H-pyrazolo[3,4-c]pyridine. nih.gov The conditions for these transformations are critical to ensure high yields and selectivity.
The following table summarizes the selective N-1 functionalization of 5-chloro-1H-pyrazolo[3,4-c]pyridine, demonstrating the control that can be achieved at this position.
| Reagent | Conditions | Product | Yield (%) |
| MsCl, NaH | THF, 0 °C to rt, 2 h | N-1 Mesyl | 92 |
| SEMCl, NaH | THF, 0 °C to rt, 18 h | N-1 SEM | 90 |
| Boc₂O, DMAP | THF, rt, 18 h | N-1 Boc | 85 |
| BnBr, NaH | THF, 0 °C to rt, 18 h | N-1 Benzyl | 75 |
| MeI, NaH | THF, 0 °C to rt, 18 h | N-1 Methyl | 60 |
| Data sourced from Bedwell et al. nih.gov |
This selective functionalization provides a powerful toolkit for medicinal chemists to generate libraries of diverse 1H-pyrazolo[3,4-c]pyridine derivatives for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig Amination) for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrazolo[3,4-c]pyridine scaffold. rsc.org These reactions typically involve the coupling of a halo-substituted pyrazolopyridine with a suitable partner, such as a boronic acid (Suzuki-Miyaura) or an amine (Buchwald-Hartwig).
The Suzuki-Miyaura coupling has been successfully applied for the C-3 functionalization of the pyrazolo[3,4-c]pyridine core. rsc.org This is often achieved through a tandem borylation and cross-coupling sequence. nih.govresearchgate.net For instance, an N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine can undergo iridium-catalyzed C-H borylation at the C-3 position, followed by a palladium-catalyzed Suzuki-Miyaura reaction with an aryl halide to introduce a new carbon-carbon bond. rsc.orgresearchgate.net
The Buchwald-Hartwig amination is a key method for introducing C-N bonds, particularly at the C-5 position. rsc.orgwikipedia.org Starting from a 5-halo-1H-pyrazolo[3,4-c]pyridine, this reaction allows for the introduction of a variety of primary, secondary, and aromatic amines. rsc.org The choice of palladium catalyst, ligand, and base is critical for the success of these reactions. rsc.orgresearchgate.net For example, the combination of Pd₂(dba)₃, rac-BINAP, and NaOᵗBu in THF has proven effective for the amination of 5-bromo-1H-pyrazolo[3,4-c]pyridines. rsc.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on the Pyrazolo[3,4-c]pyridine Scaffold
| Reaction Type | Position | Reactants | Catalyst System | Product | Reference |
| Suzuki-Miyaura | C-3 | N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine, Aryl halide | 1. [Ir(COD)OMe]₂, dtbpy, B₂pin₂ 2. Pd(dppf)Cl₂, Cs₂CO₃ | C-3 arylated pyrazolo[3,4-c]pyridine | rsc.orgresearchgate.net |
| Buchwald-Hartwig Amination | C-5 | N-protected 5-bromo-1H-pyrazolo[3,4-c]pyridine, Amine | Pd₂(dba)₃, rac-BINAP, NaOᵗBu | C-5 aminated pyrazolo[3,4-c]pyridine | rsc.org |
Selective Metalation and Electrophilic Trapping at C-7
The C-7 position of the 1H-pyrazolo[3,4-c]pyridine scaffold can be selectively functionalized through metalation followed by reaction with an electrophile. rsc.orgnih.gov The use of a mixed magnesium-lithium TMP (2,2,6,6-tetramethylpiperidide) base, such as TMPMgCl·LiCl, allows for regioselective metalation at C-7 of an N-1 protected pyrazolo[3,4-c]pyridine. rsc.orgresearchgate.net The resulting organometallic intermediate can then be trapped with a variety of electrophiles, including aldehydes, disulfides, and iodine, to introduce new functional groups. rsc.orgresearchgate.net Furthermore, transmetalation with zinc chloride (ZnCl₂) enables subsequent Negishi cross-coupling reactions to form C-C bonds at the C-7 position. rsc.orgresearchgate.net
Nitrogen Alkylation and Protection Strategies at Pyrazole N-1 and N-2 Positions
The pyrazole moiety of the 1H-pyrazolo[3,4-c]pyridine scaffold contains two nitrogen atoms (N-1 and N-2) that can be functionalized. rsc.org Selective alkylation and protection of these nitrogens are crucial for controlling the regioselectivity of subsequent reactions and for introducing desired substituents.
Standard indazole chemistry precedents can be adapted to achieve selective functionalization of either N-1 or N-2. rsc.org For example, mesylation can selectively afford the N-1 protected product. rsc.org The choice of protecting group is critical, as some groups can be prone to migration. rsc.org The use of the SEM (2-(trimethylsilyl)ethoxy)methyl) group has been shown to be an effective strategy for protecting either the N-1 or N-2 position, allowing for further selective functionalization at other positions of the scaffold. rsc.orgresearchgate.net
Synthesis of Amine-Substituted Pyrazolo[3,4-C]pyridine Isomers
The introduction of an amine group onto the pyrazolo[3,4-c]pyridine core is of significant interest in medicinal chemistry. Various isomers can be synthesized, each presenting unique synthetic challenges.
General Methodologies for Amine Introduction into Heterocyclic Systems
Several general methods exist for introducing amine groups into heterocyclic systems. These include:
Nucleophilic Aromatic Substitution (SNA_r): This involves the reaction of a halo-substituted heterocycle with an amine nucleophile. wikipedia.org The reactivity of the halide is often enhanced by the presence of electron-withdrawing groups on the ring.
Reduction of Nitro Compounds: A nitro group can be introduced onto the heterocyclic ring and subsequently reduced to an amine. libretexts.org
Reduction of Nitriles and Amides: Nitriles and amides can also serve as precursors to amines through reduction with agents like lithium aluminum hydride (LiAlH₄). libretexts.orglumenlearning.com
Buchwald-Hartwig Amination: As previously discussed, this palladium-catalyzed reaction is a versatile method for forming C-N bonds. wikipedia.org
Hofmann and Curtius Rearrangements: These reactions can convert amides and acid chlorides, respectively, into primary amines. libretexts.org
Synthetic Pathways to 1H-Pyrazolo[3,4-C]pyridin-3-amine and 1H-Pyrazolo[3,4-C]pyridin-5-amine (as analogous examples)
The synthesis of 1H-pyrazolo[3,4-c]pyridin-3-amine can be envisioned through several routes. One potential pathway involves the construction of the pyrazole ring onto a pre-functionalized pyridine. For example, a suitably substituted aminopyridine could undergo condensation with a reagent that provides the remaining atoms of the pyrazole ring, with the amine precursor already in place.
The synthesis of 1H-pyrazolo[3,4-c]pyridin-5-amine can be readily achieved via the Buchwald-Hartwig amination of a 5-halo-1H-pyrazolo[3,4-c]pyridine. rsc.orguni.lu This method allows for the direct introduction of an amino group at the C-5 position.
Specific Considerations for Synthesizing 1H-Pyrazolo[3,4-C]pyridin-1-amine: Challenges and Potential Routes via N-1 Functionalization
The synthesis of This compound presents unique challenges. Direct amination at the N-1 position of the pre-formed pyrazolo[3,4-c]pyridine scaffold is not a straightforward transformation. The N-1 nitrogen is part of an aromatic pyrazole ring, and its direct substitution with an amine group is generally difficult.
Potential synthetic routes would likely involve the construction of the pyrazole ring with the N-1 amine or a precursor already incorporated. One hypothetical approach could involve the cyclization of a hydrazine derivative with a suitably functionalized pyridine precursor. For example, a substituted 4-chloronicotinaldehyde (B38066) could potentially react with a hydrazine derivative bearing a protected amino group, followed by cyclization to form the pyrazolo[3,4-c]pyridine ring system with the desired N-1 substitution.
Another strategy could involve the N-amination of a pre-formed 1H-pyrazolo[3,4-c]pyridine using an electrophilic aminating agent. However, the reactivity and selectivity of such a reaction would need to be carefully controlled to avoid side reactions at other positions.
Catalytic Systems in Pyrazolo[3,4-C]pyridine Synthesis
A variety of catalytic systems have been employed in the synthesis of pyrazolopyridine cores, with copper and palladium catalysts being particularly prominent. These catalysts facilitate key bond-forming reactions, enabling the construction of the bicyclic framework.
Copper(II) catalysts have proven effective in the synthesis of related pyrazolo[3,4-b]pyridine derivatives through [3+3] cycloaddition reactions. For instance, copper(II) acetylacetonate (B107027) has been utilized to achieve high yields in these syntheses. acs.orgnih.gov The optimization of various Cu(II) catalysts has demonstrated a wide range of product yields, from 20% to as high as 94%. acs.org In some cases, a very low equivalence of the copper(II) acetylacetonate catalyst was sufficient to obtain a high yield of 94%. acs.org
In the context of functionalizing the pyrazolo[3,4-c]pyridine scaffold, copper chloride (CuCl) has been used as an additive to enhance the rate of transmetalation in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of an intermediate copper species. rsc.orgresearchgate.net This approach was particularly useful when rapid protodeborylation was a barrier to product generation. rsc.org Intramolecular copper-catalyzed N-arylation is another strategy that has been explored for the synthesis of related fused pyrazole systems. researchgate.net
Palladium catalysts are also instrumental, especially in cross-coupling reactions for the functionalization of the pyrazolo[3,4-c]pyridine ring system. rsc.org For example, Pd-catalyzed Buchwald-Hartwig amination has been successfully applied for the elaboration of the C-5 position. researchgate.netrsc.org Furthermore, tandem C-H borylation and Suzuki-Miyaura cross-coupling reactions, often catalyzed by palladium complexes like Pd(dppf)Cl2, are employed for functionalization at the C-3 position. rsc.orgresearchgate.netrsc.org
Other catalytic systems, including iridium in combination with palladium for borylation and subsequent cross-coupling, have also been reported for the functionalization of the pyrazolo[3,4-c]pyridine scaffold. rsc.orgresearchgate.net For the synthesis of other pyrazolopyridine isomers, magnetically recoverable nano-catalysts, such as Fe3O4-supported Schiff-base copper(II) complexes and nano-magnetic metal-organic frameworks, have been developed to facilitate product isolation and catalyst recycling. rsc.orgnih.govresearchgate.net
Table 1: Catalytic Systems in Pyrazolopyridine Synthesis
| Catalyst/System | Reaction Type | Scaffold | Key Findings | Reference |
|---|---|---|---|---|
| Copper(II) acetylacetonate | [3+3] Cycloaddition | Pyrazolo[3,4-b]pyridine | High yields (up to 94%) achieved with low catalyst loading. | acs.org |
| CuCl (additive) | Suzuki-Miyaura Cross-coupling | Pyrazolo[3,4-c]pyridine | Increased rate of transmetalation, overcoming protodeborylation issues. | rsc.orgresearchgate.net |
| Pd(dppf)Cl2 | Suzuki-Miyaura Cross-coupling | Pyrazolo[3,4-c]pyridine | Effective for C-3 functionalization. | rsc.orgresearchgate.net |
| Pd-catalyst | Buchwald-Hartwig Amination | Pyrazolo[3,4-c]pyridine | Successful amination at the C-5 position. | researchgate.netrsc.org |
| [Ir(COD)OMe]2 / Pd(dppf)Cl2 | Tandem Borylation/Suzuki-Miyaura | Pyrazolo[3,4-c]pyridine | Efficient C-3 functionalization. | rsc.orgresearchgate.net |
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Condensation Reaction | Pyrazolo[3,4-b]pyridine | High yields under solvent-free conditions. | nih.govresearchgate.net |
Optimization of Reaction Conditions for Enhanced Regioselectivity and Yield
The optimization of reaction conditions is paramount for achieving high yields and controlling the regioselectivity of substitution on the pyrazolo[3,4-c]pyridine scaffold. Key parameters that are often manipulated include solvent, temperature, reaction time, and the choice of reagents and protecting groups.
Controlling the N-1 versus N-2 functionalization is a critical aspect of regioselectivity. The choice of protecting group and the reaction conditions can selectively direct substitution to either nitrogen atom. rsc.orgrsc.org For instance, mesylation has been shown to selectively afford the N-1 protected product in high yield. rsc.org In the case of tetrahydropyran (B127337) (THP) protection, the reaction time was found to be a key factor; longer reaction times favored the formation of the thermodynamically more stable N-1 protected isomer. rsc.org
For functionalization at specific carbon atoms, reaction conditions are also finely tuned. In the tandem C-H borylation and Suzuki-Miyaura cross-coupling at the C-3 position, microwave heating at specific temperatures (100 °C for borylation and 120 °C for cross-coupling) was employed. rsc.orgresearchgate.net
In the synthesis of other pyrazolopyridine isomers, the regioselectivity can be influenced by the nature of the starting materials. nih.gov For example, when using a non-symmetrical 1,3-dicarbonyl compound, the relative electrophilicity of the two carbonyl groups determines the ratio of the resulting regioisomers. nih.gov
Furthermore, a one-pot protocol for the synthesis of pyrazolo[4,3-b]pyridines involves an azo-coupling reaction followed by cyclization. nih.gov The optimization of this procedure led to the use of pyridine for the initial coupling and subsequent addition of pyrrolidine (B122466) at 40 °C for the cyclization step, which proceeded cleanly. nih.gov An interesting observation during this optimization was the C-N migration of an acetyl group, forming an N-acetyl hydrazone intermediate, which could be converted to the final product under the optimized conditions. nih.gov
Table 2: Optimization of Reaction Conditions for Pyrazolo[3,4-c]pyridine Synthesis
| Reaction | Key Optimization Parameter | Effect | Reference |
|---|---|---|---|
| Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines | Use of dichloroethane (DCE) as a co-solvent | Enhanced scalability and allowed for isolation without purification, improving overall yield. | rsc.orgresearchgate.net |
| N-protection of 5-bromo-1H-pyrazolo[3,4-c]pyridine with THP | Reaction time | Longer reaction times favored the thermodynamically more stable N-1 protected isomer. | rsc.org |
| N-protection of 5-chloro-1H-pyrazolo[3,4-c]pyridine with THP | Chromatography | N-1 and N-2 protected products were not selectively formed but could be readily separated. | rsc.org |
| C-3 functionalization via borylation and Suzuki-Miyaura | Microwave heating | Precise temperature control (100 °C and 120 °C) for sequential reactions. | rsc.orgresearchgate.net |
| Synthesis of pyrazolo[4,3-b]pyridines | One-pot procedure with pyrrolidine | Clean cyclization at 40 °C. | nih.gov |
Chemical Reactivity and Derivatization Studies of 1h Pyrazolo 3,4 C Pyridine Systems
Electrophilic Aromatic Substitution Reactions of the Pyrazolo[3,4-C]pyridine Core
The pyrazolo[3,4-c]pyridine ring system, while containing two rings, is generally resistant to electrophilic aromatic substitution. The pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.org Electrophilic substitution, when it does occur, generally favors the 3-position. quimicaorganica.orgquora.com This is because the intermediate sigma complex formed during attack at this position is more stable. quora.com Attack at the 2- or 4-positions would result in an unfavorable resonance structure with a positive charge on the nitrogen atom. quora.com
Nucleophilic Substitution Reactions and Their Scope
In contrast to its resistance to electrophilic attack, the pyrazolo[3,4-c]pyridine system is more amenable to nucleophilic substitution, particularly when a good leaving group is present on the pyridine ring.
Reactions Involving the Amine Functionality (e.g., acylation, diazotization, amination)
The amine group on 1H-pyrazolo[3,4-c]pyridin-1-amine serves as a versatile handle for a variety of functionalization reactions.
Acylation: Primary and secondary amines on the pyrazolo[3,4-c]pyridine core readily react with acyl chlorides and acid anhydrides to form amides. libretexts.org This reaction proceeds rapidly at room temperature and is often carried out in the presence of a base like pyridine or sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. libretexts.org
Diazotization: Primary aromatic amines, such as the amino group on the pyrazolo[3,4-c]pyridine ring, can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. libretexts.org These intermediates are highly useful and can be converted to a variety of other functional groups. For instance, iododediazonation of 3-amino-1H-pyrazolo[3,4-b]pyridines has been used to synthesize 3-iodo-1H-pyrazolo[3,4-b]pyridines. researchgate.net
Amination: The amine group itself can be further elaborated. For example, N-arylation of 1-alkyl substituted 1H-pyrazolo[3,4-b]pyridin-3-amine can be achieved using boronic acids in a copper-catalyzed cross-coupling reaction. researchgate.net
Oxidation Reactions of the Heterocyclic Core and Amine Substituent
The oxidation of pyrazolo[3,4-c]pyridine systems can lead to various products depending on the oxidizing agent and reaction conditions. While specific oxidation studies on this compound are not extensively detailed, general principles of pyridine and pyrazole (B372694) chemistry apply. The pyridine ring is generally resistant to oxidation. However, under certain conditions, N-oxidation of the pyridine nitrogen can occur. The pyrazole ring can also undergo oxidation, potentially leading to ring-opened products. The amine substituent is susceptible to oxidation, which could lead to nitroso or nitro compounds, or even coupling reactions. For instance, the oxidation of some diazatitanacycles to form pyrazoles is proposed to proceed through an oxidation-induced N-N bond formation. nih.gov
Reduction Reactions of the Heterocyclic Core and Amine Substituent
Reduction reactions offer another avenue for modifying the pyrazolo[3,4-c]pyridine scaffold. Catalytic hydrogenation can be employed to reduce the pyridine ring, leading to tetrahydro- or piperidine-fused pyrazoles. The choice of catalyst and reaction conditions is crucial to control the extent of reduction. The amine substituent itself is generally stable to many reducing agents, but nitro groups, which can be introduced via oxidation or other synthetic routes, can be readily reduced to amines using reagents like tin(II) chloride or catalytic hydrogenation.
Diversification through Functional Group Transformations
The functional groups introduced onto the pyrazolo[3,4-c]pyridine core can be further manipulated to create a diverse library of compounds. For example, halogenated pyrazolopyridines are versatile intermediates for cross-coupling reactions. researchgate.net Palladium-catalyzed reactions like Suzuki, Heck, Stille, and Sonogashira couplings allow for the introduction of a wide range of aryl, vinyl, and alkynyl groups. researchgate.net For instance, 3-iodo-1H-pyrazolo[3,4-b]pyridines have been shown to undergo efficient coupling with various reagents under these conditions. researchgate.net
Late-Stage Functionalization Strategies for Library Generation
Late-stage functionalization is a powerful strategy in drug discovery for rapidly generating analogs from a common intermediate. For the pyrazolo[3,4-c]pyridine scaffold, this can be achieved through a variety of methods. researchgate.net
Selective Metalation: Directed metalation using reagents like TMPMgCl·LiCl can achieve selective functionalization at specific positions. For example, the C-7 position of a 5-halo-1H-pyrazolo[3,4-c]pyridine can be metalated and then reacted with various electrophiles. researchgate.net
Tandem Reactions: Combining reactions in a one-pot sequence can streamline the synthesis of complex molecules. An example is the tandem C-H borylation and Suzuki-Miyaura cross-coupling at the C-3 position of the pyrazolo[3,4-c]pyridine core. researchgate.net
Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a valuable tool for introducing amine functionalities at specific positions, such as the C-5 position of 5-halo-1H-pyrazolo[3,4-c]pyridines. researchgate.net These late-stage functionalization techniques enable the exploration of different "growth vectors" from the core scaffold, which is highly beneficial for generating libraries of compounds for biological screening. researchgate.netrsc.org
Investigation of Tautomerism and Isomerization Pathways within Pyrazolo[3,4-C]pyridine Derivatives
The potential for tautomerism and isomerization in pyrazolo[3,4-c]pyridine systems, particularly in derivatives such as this compound, is a critical aspect of their chemical behavior and reactivity. These phenomena influence the compounds' structural properties, stability, and interaction with biological targets. The investigation into these pathways involves both theoretical calculations and experimental observations, primarily through spectroscopic and synthetic methods.
Annular Tautomerism
The pyrazolo[3,4-c]pyridine scaffold, like other pyrazolopyridines, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a generic pyrazolo[3,4-c]pyridine, this results in an equilibrium between the 1H- and 2H-tautomers.
While specific computational studies on this compound are not extensively documented in publicly available literature, analogous studies on the isomeric pyrazolo[3,4-b]pyridines provide valuable insights. For instance, AM1 calculations on the parent pyrazolo[3,4-b]pyridine have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer by approximately 9 kcal/mol (37.03 kJ/mol). nih.gov This preference is a general trend observed in many pyrazole-containing heterocyclic systems. This suggests that for this compound, the 1H-tautomer is also likely to be the more predominant form. The presence of the amino group at the 1-position is expected to further influence the electronic distribution and relative stability of the tautomers.
The two primary annular tautomers of pyrazolo[3,4-c]pyridin-1-amine are:
This compound: The proton is on the nitrogen atom at position 1.
2H-Pyrazolo[3,4-c]pyridin-1-amine: The proton is on the nitrogen atom at position 2.
The relative populations of these tautomers can be influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring system.
Amino-Imino Tautomerism
In addition to annular tautomerism, the presence of an amino group at the C1 position introduces the possibility of amino-imino tautomerism. This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in an imino form. The potential tautomeric forms are:
Amino form: this compound
Imino form: 1-Imino-1,2-dihydropyrazolo[3,4-c]pyridine
In most heterocyclic amines, the amino form is generally the more stable tautomer. Spectroscopic analyses, such as NMR and IR, would be crucial in determining the predominant form in different environments.
Isomerization through Derivatization
The selective functionalization of the pyrazolo[3,4-c]pyridine core at the N-1 and N-2 positions is a key area of study, as it essentially "locks" the molecule into a specific isomeric form. Recent research has demonstrated that the N-1 and N-2 positions can be selectively accessed through carefully chosen protection and alkylation strategies. rsc.orgrsc.org This vectorial functionalization highlights the potential for creating distinct isomers with different chemical and physical properties.
For example, the reaction of a 5-halo-1H-pyrazolo[3,4-c]pyridine with different electrophiles can lead to either N-1 or N-2 substituted products, depending on the reaction conditions and the nature of the electrophile. rsc.org This process can be considered a form of derivatization-induced isomerization, where the kinetic or thermodynamic control of the reaction dictates the isomeric outcome.
A summary of observed regioselectivity in the functionalization of the pyrazolo[3,4-c]pyridine core is presented in the table below.
| Reagent/Condition | Position of Functionalization | Product Type | Reference |
| Mesyl chloride (MsCl) | N-1 | N-1 protected | rsc.org |
| Boc-anhydride ((Boc)2O) | N-2 | N-2 protected | rsc.org |
| Methyl iodide (MeI) / K2CO3 | N-1 and N-2 mixture | N-alkylated | rsc.org |
This ability to selectively generate N-1 and N-2 isomers is crucial for exploring the structure-activity relationships of pyrazolo[3,4-c]pyridine derivatives in various applications, including drug discovery. rsc.orgnih.gov
Structural Elucidation and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For pyrazolo[3,4-b]pyridine derivatives, the ¹H NMR spectra typically exhibit characteristic signals for the protons on the pyridine (B92270) and pyrazole (B372694) rings. For instance, in 1H-pyrazolo[3,4-b]pyridine ester derivatives, three resonances in the δ 7.13–8.55 ppm region correspond to the 4-H, 5-H, and 6-H protons of the pyridine ring. researchgate.net A singlet corresponding to the 3-H proton of the pyrazole ring is also observed. researchgate.net In a series of 1H-pyrazolo[3,4-b]pyridine phosphoramidate (B1195095) derivatives, a singlet in the range of 8.85-9.00 ppm was attributed to the pyridine ring proton. researchgate.net For specific derivatives, such as those with methyl groups, singlets for these protons appear at characteristic chemical shifts, for example, around 2.44 and 2.82 ppm for 4-CH₃ and 6-CH₃ groups, respectively. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in 1H-Pyrazolo[3,4-C]pyridine Derivatives
| Proton | Chemical Shift Range (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyridine Ring Proton (H-4, H-5, H-6) | 7.13 - 8.55 | dd | researchgate.net |
| Pyridine Ring Proton | 8.85 - 9.00 | s | researchgate.net |
| Pyrazole Ring Proton (H-3) | ~8.01 - 8.06 | s | researchgate.net |
| 4-CH₃ | ~2.44 | s | researchgate.net |
| 6-CH₃ | ~2.82 | s | researchgate.net |
| Phenyl Protons | 7.27 - 8.21 | m | researchgate.net |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of attached atoms. libretexts.orgchemconnections.org For instance, sp² hybridized carbons of aromatic and alkene groups typically resonate in the range of 100-150 ppm, while carbonyl carbons appear at much lower fields (150-220 ppm). bhu.ac.in
In the context of pyrazolo[3,4-b]pyridine derivatives, ¹³C NMR is crucial for differentiating between N-1 and N-2 substituted isomers. researchgate.net For example, in a series of ethyl 1-(substituted-phenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, the carbonyl carbon of the ester group appears around δ 160.4 ppm. nih.gov The carbon atoms of the pyridine ring in pyridine itself show distinct chemical shifts, with C2 at approximately 150 ppm, C4 at 136 ppm, and C3 at 124 ppm. testbook.comchemicalbook.com These values can be influenced by substituents on the ring.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in 1H-Pyrazolo[3,4-C]pyridine Derivatives
| Carbon | Chemical Shift Range (ppm) | Reference |
|---|---|---|
| C=O (Ester) | ~160.4 | nih.gov |
| Aromatic/Heteroaromatic Carbons | 115.3 - 148.6 | nih.gov |
| OCH₂CH₃ | ~62.2 | nih.gov |
| OCH₂CH₃ | ~14.4 | nih.gov |
| Pyridine C2 | ~150 | testbook.comchemicalbook.com |
| Pyridine C4 | ~136 | testbook.comchemicalbook.com |
| Pyridine C3 | ~124 | testbook.comchemicalbook.com |
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphoramidate Derivatives
For derivatives of 1H-Pyrazolo[3,4-C]pyridin-1-amine that contain a phosphoramidate group, Phosphorus-31 NMR (³¹P NMR) spectroscopy is an indispensable tool for characterization. This technique is highly specific for the phosphorus nucleus and provides information about its chemical environment and bonding.
In studies of 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives, the decoupled ³¹P NMR spectra typically show a single signal in the region between 7.01 and 7.60 ppm, which is characteristic of phosphoramidates. researchgate.netsemanticscholar.org Another study on similar compounds reported signals in the range of 6.93-7.71 ppm. scispace.com This distinct chemical shift range allows for the confident identification of the phosphoramidate moiety within the molecule.
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which causes molecular vibrations, an IR spectrum provides a "fingerprint" of the molecule.
For phosphoramidate derivatives of 1H-pyrazolo[3,4-b]pyridine, IR spectra exhibit strong absorption bands characteristic of specific functional groups. The P=O stretching vibration is typically observed in the range of 1263-1269 cm⁻¹. semanticscholar.org The P-O stretching appears around 978-990 cm⁻¹. semanticscholar.org For derivatives containing a carbonyl group, a strong absorption is seen at 1663-1680 cm⁻¹. semanticscholar.org Additionally, N-H stretching vibrations are observed in the region of 3199-3435 cm⁻¹. semanticscholar.org
Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Functional Groups in 1H-Pyrazolo[3,4-C]pyridine Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3199 - 3435 | semanticscholar.org |
| C=O Stretch (Carbonyl) | 1663 - 1680 | semanticscholar.org |
| P=O Stretch | 1263 - 1269 | semanticscholar.org |
| P-O Stretch | 978 - 990 | semanticscholar.org |
| C=O Stretch (Ester) | ~1695 | rsc.org |
| NH₂ | ~3146 | rsc.org |
Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS)) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.
The characterization of newly synthesized 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives routinely includes HRMS to confirm their elemental composition. semanticscholar.orgkrishisanskriti.org For example, the calculated mass for C₁₅H₁₁ClN₄O₄ [M+H]⁺ was found to be 347.0542, with the experimental value being 347.0548. nih.gov Similarly, for C₁₆H₁₃N₅O₆ [M+H]⁺, the calculated mass was 372.0939, and the found mass was 372.0931. nih.gov These close correlations between the calculated and found masses provide strong evidence for the proposed molecular formulas. The fragmentation patterns observed in the mass spectra also offer valuable structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λ_max) are characteristic of the chromophores present in the molecule. While specific UV-Vis data for this compound is not detailed in the provided search results, UV-Vis spectra are generally available for related pyrazole and pyrimidine (B1678525) structures, which can serve as a reference for the electronic absorption properties of this class of compounds. nist.govnih.gov
X-ray Crystallography for Absolute Structural Determination and Solid-State Analysis
While specific crystallographic data for this compound is not extensively detailed in published literature, the analysis of closely related pyrazolopyridine derivatives illustrates the power of this method. For instance, studies on various substituted pyrazolopyridines reveal critical structural features inherent to this class of compounds. nih.govnih.gov Analysis typically confirms the planarity of the fused pyrazolopyridine ring system and details the orientation of any substituents.
Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and identifies significant intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the solid-state properties of the material. scilit.comacs.org In the study of related heterocyclic structures, researchers have successfully determined not only the core geometry but also the conformation of side chains and the nature of intermolecular dimers formed through hydrogen bonds.
Table 1: Example Crystal Data for a Related Pyrazolopyridine Derivative (Note: This data is for a representative substituted pyrazolopyridine and serves as an illustrative example of the parameters obtained via X-ray crystallography.)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.1450 (2) |
| b (Å) | 15.1359 (7) |
| c (Å) | 19.5828 (9) |
| β (°) | 96.547 (4) |
| Volume (Å3) | 1515.05 (12) |
| Z (Molecules/unit cell) | 4 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen for organic compounds) in a sample. usm.myresearchgate.net This method provides experimental validation of a compound's empirical formula. The process, often performed using a CHN analyzer, involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. elementalmicroanalysis.comeltra.com The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, allowing for the calculation of the elemental composition of the original substance. researchgate.net
For this compound, the molecular formula is C₆H₆N₄. Based on this formula, the theoretical elemental composition can be calculated. An experimentally obtained result that aligns closely with these theoretical values (typically within a ±0.4% margin) provides strong evidence for the compound's identity and purity. intertek.com
Table 2: Theoretical Elemental Composition of this compound (C₆H₆N₄)
| Element | Symbol | Atomic Weight (g/mol) | Theoretical Mass % |
|---|---|---|---|
| Carbon | C | 12.011 | 53.72% |
| Hydrogen | H | 1.008 | 4.51% |
| Nitrogen | N | 14.007 | 41.77% |
| Total | C₆H₆N₄ | 134.142 | 100.00% |
Computational Chemistry and Theoretical Investigations of 1h Pyrazolo 3,4 C Pyridine Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the fundamental characteristics of molecular systems. researchgate.net These computational techniques are widely applied to study pyrazolopyridine derivatives to predict their geometries, electronic structures, and reactivity.
For instance, DFT calculations have been employed to study various pyrazolo[3,4-b]pyridine derivatives, a class of compounds closely related to the title molecule. nih.gov Such studies often utilize popular hybrid functionals like B3LYP in conjunction with basis sets of varying sizes, such as 6-31G* or 6-311+G**, to achieve a balance between computational cost and accuracy. These calculations provide foundational data for more detailed analyses, including the determination of molecular orbital energies and the mapping of electrostatic potentials.
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its chemical reactivity and physical properties. Computational methods offer a detailed picture of this electronic landscape.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
While specific HOMO-LUMO data for 1H-Pyrazolo[3,4-C]pyridin-1-amine is not available, studies on related pyrazolo[3,4-b]pyridine derivatives have shown that the nature and position of substituents significantly influence these orbital energies. For example, the introduction of different functional groups can raise or lower the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for a Generic Pyrazolopyridine Derivative (Theoretical Values)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: These are representative values and can vary significantly based on the specific derivative and the computational method used.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating electron-deficient regions (positive potential), which are prone to nucleophilic attack.
For aminopyrazolopyridine systems, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings, as well as the exocyclic amino group, making these sites potential centers for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential.
Charge Transfer Dynamics within the Molecular Framework
The introduction of an amino group, a strong electron-donating group, to the pyrazolopyridine scaffold can induce significant intramolecular charge transfer (ICT) upon electronic excitation. This phenomenon is crucial for understanding the photophysical properties of these molecules, such as their fluorescence characteristics.
Computational studies on other amino-substituted heterocyclic systems have shown that the extent of ICT can be modulated by the substitution pattern and the surrounding solvent environment. Time-dependent DFT (TD-DFT) calculations are often used to model these excited-state processes and predict the nature of electronic transitions, distinguishing between locally excited and charge-transfer states.
Geometrical Parameter Optimization and Conformational Analysis
The three-dimensional structure of a molecule is fundamental to its function. Computational methods allow for the optimization of molecular geometries to find the most stable arrangement of atoms. For a molecule like this compound, key geometrical parameters would include bond lengths, bond angles, and dihedral angles.
Conformational analysis is particularly important for understanding the flexibility of the molecule, which is crucial for its interaction with biological targets. The rotation around the C-N bond of the amino group would be a key conformational feature. Theoretical calculations can determine the energy barriers associated with such rotations, identifying the most stable conformers. While specific conformational analysis of this compound is not documented, studies on related flexible molecules demonstrate that multiple low-energy conformations can coexist.
Theoretical Studies on Tautomeric Preferences and Interconversion Barriers
Tautomerism is a common phenomenon in heterocyclic compounds, and this compound can exist in different tautomeric forms. The amino group can potentially engage in amino-imino tautomerism, and proton migration between the nitrogen atoms of the pyrazole ring is also possible.
Theoretical calculations are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. DFT calculations on related aminopyrazole systems have shown that the amino form is generally more stable than the imino form. The solvent environment can also play a significant role in influencing the tautomeric equilibrium.
Table 2: Hypothetical Relative Energies of Tautomers for an Aminopyrazolopyridine System (Theoretical Values)
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Amino Tautomer 1 (N1-H) | 0.0 (Reference) |
| Amino Tautomer 2 (N2-H) | 2.5 |
Note: These values are illustrative and would need to be calculated specifically for this compound.
In silico Prediction of Physicochemical Properties (excluding specific values, focusing on methodology)
The prediction of physicochemical properties through computational methods is a cornerstone of early-phase drug discovery, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. For derivatives of the 1H-Pyrazolo[3,4-c]pyridine scaffold, these predictions help to assess the "drug-likeness" of a molecule and identify potential liabilities. The methodologies employed are generally based on quantitative structure-property relationships (QSPR), where the chemical structure is broken down into descriptors that are correlated with specific physical or chemical properties.
The process typically begins with the generation of a 2D or 3D representation of the molecule. From this structure, a wide array of molecular descriptors can be calculated. These descriptors fall into several categories:
Topological descriptors: These are derived from the 2D graph of the molecule and describe atomic connectivity, size, and shape.
Geometric descriptors: Calculated from the 3D conformation of the molecule, these include parameters related to the molecule's volume and surface area.
Electronic descriptors: These quantify the electronic aspects of the molecule, such as charge distributions and dipole moments.
Hybrid descriptors: These combine multiple aspects, such as LogP (a measure of lipophilicity), which is crucial for membrane permeability.
Another key aspect of this methodology is the use of established rules and filters to quickly assess potential developmental issues. A well-known example is Lipinski's Rule of Five, which uses properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors to predict poor oral absorption or permeation. Computational tools can rapidly screen large libraries of virtual 1H-Pyrazolo[3,4-c]pyridine derivatives against these rules to filter out compounds with undesirable physicochemical profiles, thereby focusing synthetic efforts on the most promising candidates.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, such as a derivative of this compound) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is instrumental in structure-based drug design for identifying and optimizing potential drug candidates by elucidating their binding modes and affinities within the active site of a biological target. researchgate.net
The methodology for molecular docking simulations involves several key steps:
Preparation of the Receptor and Ligand: The process starts with obtaining the three-dimensional structure of the target protein, usually from a public repository like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules. The ligand structure, in this case, a 1H-Pyrazolo[3,4-c]pyridine derivative, is typically built using molecular modeling software and its energy is minimized to obtain a stable, low-energy conformation.
Defining the Binding Site: A specific region on the receptor, known as the binding site or active site, is defined for the docking calculation. This is often based on the location of a co-crystallized native ligand or identified through pocket-finding algorithms. A grid box is generated around this site to define the search space for the ligand.
Docking Algorithm and Scoring: Docking software, such as AutoDock or Glide, uses a search algorithm to explore various possible conformations and orientations (poses) of the ligand within the defined binding site. researchgate.net Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). These scoring functions are designed to approximate the free energy of binding and typically account for forces like electrostatic interactions, van der Waals forces, and hydrogen bonds. researchgate.net
Analysis of Results: The results consist of a set of ranked poses, with the top-ranked pose representing the most likely binding mode. Detailed analysis of this pose reveals specific molecular interactions between the ligand and the amino acid residues of the receptor. researchgate.net For pyrazolopyridine derivatives, key interactions often involve hydrogen bonds between the nitrogen atoms of the heterocyclic core and residues in the protein's active site, as well as hydrophobic or pi-stacking interactions involving the fused ring system. researchgate.net
For example, in studies of related pyrazolo[3,4-b]pyridine derivatives targeting TANK-binding kinase 1 (TBK1), docking simulations have been used to rationalize structure-activity relationships (SAR). nih.gov These simulations showed how modifications to the scaffold could form additional hydrogen bonds or salt bridges with key residues like Asp157, thereby enhancing inhibitory activity. nih.gov The outputs from these simulations provide a structural hypothesis for the compound's biological activity and guide further chemical modifications to improve potency and selectivity. nih.govtandfonline.com
Table 1: Key Molecular Interactions in Docking Simulations of Pyrazolopyridine Derivatives This table is a representative example based on findings for related pyrazolopyridine compounds.
| Interaction Type | Ligand Moiety | Receptor Amino Acid Residue (Example) | Potential Effect |
|---|---|---|---|
| Hydrogen Bond | Pyrazole N-H | Backbone Carbonyl (e.g., Leu) | Anchors the ligand in the binding pocket |
| Hydrogen Bond | Pyridine Nitrogen | Side Chain (e.g., Ser, Asp) | Enhances binding affinity and specificity |
| Salt Bridge | Basic Nitrogen | Acidic Residue (e.g., Asp, Glu) | Strong electrostatic interaction, significant affinity boost |
| Hydrophobic Interaction | Fused Aromatic Rings | Aliphatic/Aromatic Residues (e.g., Val, Ile, Phe) | Stabilizes binding in non-polar pockets |
| Pi-Alkyl / Pi-Pi Stacking | Pyrazolopyridine Core | Aromatic Residues (e.g., Phe, Tyr, Trp) | Contributes to binding stability and orientation |
Mechanistic Basis of Biological Interactions of Pyrazolo 3,4 C Pyridine Derivatives
Role of Pyrazolo[3,4-C]pyridine as a Bioisostere for Endogenous Purines
The pyrazolo[3,4-d]pyrimidine scaffold, a close structural isomer of pyrazolo[3,4-c]pyridine, is recognized as a bioisostere of naturally occurring purines like adenine. nih.govrsc.org This bioisosteric relationship is fundamental to its biological activity, particularly in the realm of kinase inhibition. nih.gov Kinases are enzymes that bind to adenosine (B11128) triphosphate (ATP), a purine (B94841) derivative, to catalyze phosphorylation reactions. Due to its structural resemblance to the purine core of ATP, the pyrazolopyrimidine scaffold can fit into the ATP-binding pocket of kinases, effectively blocking the natural substrate and inhibiting the enzyme's activity. nih.gov
This principle of bioisosterism has been successfully applied in drug design. For instance, researchers have designed pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives as bioisosteric replacements for the purine scaffold of known kinase inhibitors like roscovitine (B1683857). nih.gov This strategy aims to place the pyrazolopyrimidine core in the adenine-binding region of the target kinase, mimicking the crucial interactions of ATP. nih.gov Similarly, pyrazolo[4,3-d]pyrimidine has been developed as a bioisostere of roscovitine for potent and selective inhibition of cyclin-dependent kinases. nih.gov The ability of the pyrazolopyridine and pyrazolopyrimidine systems to act as purine mimics is a cornerstone of their therapeutic potential.
Enzyme Inhibition Mechanisms
The versatility of the pyrazolopyridine core allows it to inhibit a wide array of enzymes through various specific interactions.
Kinase Inhibition
Derivatives of pyrazolopyridine are prominent as inhibitors of several kinase families, playing a crucial role in cancer research.
Tropomyosin Receptor Kinases (TRKs): Based on a strategy of scaffold hopping, novel pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent inhibitors of TRK kinases. nih.govrsc.org In one study, 38 new derivatives were created, with several showing nanomolar inhibitory activity against TRKA. nih.gov Compound C03 from this series demonstrated an IC₅₀ value of 56 nM against TRKA and inhibited the proliferation of the KM-12 cancer cell line with an IC₅₀ of 0.304 μM. nih.gov The pyrazolo portion of the scaffold is thought to act as a hydrogen bond center, while the pyridine (B92270) ring engages in π-π stacking interactions within the kinase's active site. nih.gov
Epidermal Growth Factor Receptor (EGFR): The pyrazolo[3,4-d]pyrimidine nucleus is considered a key skeleton for developing EGFR inhibitors. rsc.org New derivatives have been designed to target both wild-type EGFR (EGFRWT) and its mutated form (EGFRT790M). nih.gov Compound 12b from one such series was the most potent, with an IC₅₀ value of 0.016 µM against EGFRWT and 0.236 µM against EGFRT790M. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): The pyrazolo[3,4-d]pyrimidine scaffold is frequently used in the discovery of CDK inhibitors. nih.gov It is considered a bioisostere of the purine ring and shows potent growth inhibitory activity through CDK inhibition. nih.gov A pyrazolo[4,3-d]pyrimidine derivative, compound 7 , was synthesized as a bioisostere of the well-known CDK inhibitor roscovitine and demonstrated potent CDK2 inhibition. nih.gov An X-ray crystal structure confirmed that it binds to CDK2 in a mode similar to roscovitine. nih.gov
Fibroblast Growth Factor Receptor (FGFR): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of FGFR kinases. nih.govnih.gov Systematic exploration led to the identification of compound 7n , which exhibited excellent potency against FGFR1–3 and showed significant antitumor activity in a FGFR1-driven xenograft model. nih.gov The central pyrazolo[3,4-b]pyridine core was found to be crucial for activity against FGFR. nih.gov
Phosphoinositide 3-Kinases (PI3K): A novel series of pyrazolo[1,5-a]pyridines have been identified as PI3 kinase inhibitors with selectivity for the p110α isoform. researchgate.net Compound 5x was a particularly potent example, with a p110α IC₅₀ of 0.9 nM, and it demonstrated in vivo activity in a human xenograft model. researchgate.net
Table 1: Pyrazolopyridine Derivatives as Kinase Inhibitors
| Compound/Series | Target Kinase | Scaffold | Key Findings | Reference |
|---|---|---|---|---|
| C03 | TRKA | Pyrazolo[3,4-b]pyridine | IC₅₀ = 56 nM; Inhibited KM-12 cell proliferation. | nih.gov |
| 12b | EGFRWT / EGFRT790M | Pyrazolo[3,4-d]pyrimidine | IC₅₀ = 0.016 µM (WT); IC₅₀ = 0.236 µM (T790M). | nih.gov |
| Compound 7 | CDK2 | Pyrazolo[4,3-d]pyrimidine | Potent bioisostere of roscovitine. | nih.gov |
| 7n | FGFR1-3 | Pyrazolo[3,4-b]pyridine | Potent and selective; showed in vivo antitumor activity. | nih.gov |
| 5x | PI3Kα | Pyrazolo[1,5-a]pyridine | IC₅₀ = 0.9 nM; showed in vivo activity. | researchgate.net |
Xanthine (B1682287) Oxidase Inhibition
Pyrazolopyrimidine and pyrazolopyridine derivatives have been evaluated as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and a target for treating gout. msu.runih.govsemanticscholar.orgacs.org Allopurinol, a pyrazolo[3,4-d]pyrimidine, is a well-known clinical inhibitor of this enzyme. semanticscholar.org Studies have explored other substituted pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines for this activity. nih.govacs.org
One study found that 4-hydroxypyrazolo[3,4-b]pyridine-5-carboxylic acids possessed inhibitory potency in the same order of magnitude as allopurinol. nih.govacs.org Another investigation identified 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine as the most potent inhibitor in its series, with an IC₅₀ of 0.600 µM, showing competitive inhibition. msu.ru
Table 2: Pyrazolopyridine Derivatives as Xanthine Oxidase Inhibitors
| Compound | Scaffold | IC₅₀ (µM) | Type of Inhibition | Reference |
|---|---|---|---|---|
| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | Pyrazolo[3,4-d]pyrimidine | 0.600 | Competitive | msu.ru |
| 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine | Pyrazolo[3,4-d]pyrimidine | 1.326 | Competitive | msu.ru |
| 4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine | Pyrazolo[3,4-d]pyrimidine | 1.564 | Competitive | msu.ru |
| Allopurinol (Reference) | Pyrazolo[3,4-d]pyrimidine | 0.776 | Competitive | msu.ru |
Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition
Using structure-based design, potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) containing a 1H-pyrazolo[3,4-b]pyridine core have been identified. nih.gov NAMPT is a key enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and is a target in cancer therapy. nih.govnih.gov Many of these compounds showed nanomolar antiproliferation activities against human tumor cell lines. nih.gov A representative compound, compound 26 , demonstrated encouraging efficacy in a mouse xenograft tumor model. nih.gov
Receptor Agonism and Modulation
Pyrazolopyridine derivatives also function as modulators of key cell surface receptors.
GPR119 Agonists: A novel class of 1H-pyrazolo[3,4-c]pyridine derivatives has been designed and synthesized as potent agonists for the G-protein coupled receptor 119 (GPR119). nih.govresearchgate.net GPR119 is a target for the treatment of type 2 diabetes. nih.gov Through a ligand-based design approach, compound 4 was identified as a lead. nih.gov Further modification of its structure led to compound 24 , a single-digit nanomolar GPR119 agonist. nih.gov However, a highly potent agonist from this series, compound 4b , had poor aqueous solubility, prompting further optimization efforts. nih.gov
GABA Receptor Modulation: The pyrazolopyridine scaffold and its analogues have been investigated as modulators of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. nih.govmdpi.comnih.govcore.ac.uk Analogues such as pyrazolo[4,3-c]quinolin-3(5H)-ones and pyrazolopyridinones have been shown to act as positive allosteric modulators at the α+β- interface of GABAA receptors. nih.gov This represents a novel binding site distinct from the classical benzodiazepine (B76468) site. nih.gov The discovery of these compounds provides a tool for developing new classes of drugs that can modulate GABAA receptors through this alternative mechanism. nih.gov
Molecular Interactions with Biological Targets
Beyond direct enzyme inhibition and receptor modulation, pyrazolopyridine derivatives engage in other significant molecular interactions.
DNA Binding: Certain pyrazolo[3,4-b]pyridine derivatives have been reported to possess DNA-binding affinity. researchgate.net This interaction is often associated with their observed antitumor activities. researchgate.net Furthermore, pyrazolo[3,4-d]pyrimidine nucleosides have been synthesized as structural analogues of natural purines and incorporated into oligonucleotides. nih.gov These modified nucleic acids can enhance the stability of DNA duplexes. For example, an oligonucleotide containing 8-aza-7-deazapurin-2,6-diamine nucleoside showed increased duplex stability when paired with thymidine. nih.gov This ability to interact with and modify the properties of DNA highlights another mechanism of biological activity.
β-amyloid Plaque Affinity: In the context of Alzheimer's disease, novel pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their potential as probes for β-amyloid (Aβ) plaques. researchgate.net While the pyrazolo[3,4-b]pyridine known as Etazolate was investigated clinically for Alzheimer's, there were previously no reports of derivatives with high affinity for amyloid plaques. researchgate.net A recent study synthesized three new pyrazolo[3,4-b]pyridines, finding that the dimethylamine (B145610) phenyl-bearing and pyrene-substituted compounds demonstrated high and selective binding to amyloid plaques in human brain sections. researchgate.net This suggests a potential application for these scaffolds in the diagnosis and imaging of Alzheimer's disease. researchgate.net Conversely, some pyrazole-based insecticides have been shown to increase the production of the more aggregation-prone Aβ42 peptide, indicating that interactions with the amyloid pathway can be complex. nih.gov
Mechanisms of Anti-proliferative Activity in Cellular Models
The anti-cancer potential of pyrazolopyridine derivatives is largely attributed to their ability to interfere with key processes of cell proliferation, such as cell cycle progression and programmed cell death (apoptosis). Various studies on related pyrazolo-fused heterocyclic systems have elucidated several mechanisms.
A primary mechanism is the inhibition of cyclin-dependent kinases (CDKs), which are crucial enzymes that regulate the cell cycle. For instance, certain pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit CDK2 and CDK9. nih.gov The inhibition of these kinases disrupts the normal cell cycle, leading to cell cycle arrest and the induction of apoptosis. nih.govnih.gov In studies on HCT-116, HeLa, and MCF-7 cancer cell lines, these compounds demonstrated significant cytotoxic effects. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of CDK2, leading to cell cycle arrest in the G0/G1 phase and a significant increase in pre-G1 apoptotic cells in HCT-116 colorectal carcinoma cells. nih.gov
Another significant pathway is the inhibition of other protein kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. rsc.org Certain pyrazolo[3,4-d]pyrimidine derivatives displayed potent inhibitory activity against EGFR, which is a key player in tumor growth and progression. rsc.org Inhibition of this receptor can halt downstream signaling pathways responsible for cell proliferation and survival. The induction of apoptosis by these derivatives is a common outcome. This has been observed to occur through the generation of reactive oxygen species (ROS), which leads to loss of mitochondrial membrane potential, DNA degradation, and activation of caspases 3/7. researchgate.net
The table below summarizes the anti-proliferative mechanisms of action for different pyrazolo-fused pyridine derivatives against various cancer cell lines.
| Derivative Class | Target/Mechanism | Cell Line(s) | Observed Effect | Reference(s) |
| Pyrazolo[3,4-b]pyridine | CDK2/CDK9 Inhibition | HCT-116, MCF-7, HeLa | Cell Cycle Arrest, Apoptosis | nih.gov, nih.gov |
| Pyrazolo[3,4-d]pyrimidine | CDK2 Inhibition | HCT-116 | G0/G1 Phase Arrest, Apoptosis | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | ROS Generation | NCI-H460 (Lung) | Apoptosis, Caspase-3/7 Activation | researchgate.net |
| Pyrazolo[3,4-d]pyrimidine | EGFR-TK Inhibition | MDA-MB-468 (Breast) | S Phase Arrest, Apoptosis | rsc.org |
| Pyrazolo[3,4-b]pyridine | DYRK1A/DYRK1B Inhibition | HCT116 (Colon) | Inhibition of Cell Proliferation | nih.gov |
Anti-inflammatory and Immunomodulatory Pathways
Derivatives of the pyrazolopyridine scaffold also exhibit significant anti-inflammatory and immunomodulatory properties by targeting key pathways in the inflammatory response.
One of the primary mechanisms is the inhibition of pro-inflammatory enzymes and cytokines. Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal to the synthesis of prostaglandins (B1171923) which mediate inflammation and pain. nih.gov In studies using lipopolysaccharide (LPS)-activated rat monocytes, these compounds effectively suppressed COX-2 protein expression. nih.gov
Furthermore, these compounds can modulate the signaling pathways of key pro-inflammatory cytokines. Research on pyrazolo[3,4-d]pyrimidine derivatives in a model of liver fibrosis demonstrated their ability to reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov These cytokines are central to orchestrating the inflammatory cascade and immune cell response in various pathological conditions. By downregulating these mediators, the compounds can attenuate the inflammatory process. nih.gov The therapeutic potential of these derivatives has been noted for treating conditions such as rheumatoid arthritis and other inflammatory disorders. nih.gov
The table below details the anti-inflammatory pathways modulated by various pyrazolo-fused pyridine derivatives.
| Derivative Class | Target/Pathway | Model System | Observed Effect | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine | COX-2 Inhibition | LPS-activated rat monocytes | Reduced COX-2 protein expression | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | TNF-α, IL-6 Reduction | Rat model of CCl4-induced liver fibrosis | Decreased levels of pro-inflammatory cytokines | nih.gov |
| Pyrazolo[3,4-b]pyrazine | General Inflammation | Rat paw edema model | Anti-inflammatory activity comparable to indomethacin | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Bruton's Tyrosine Kinase (BTK) | In vitro kinase assays | Inhibition of a key kinase in B-cell signaling | acs.org |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways to N-1 Substituted Pyrazolo[3,4-c]pyridine Amine Isomers
Future synthetic research will likely focus on developing more efficient and highly regioselective methods for producing N-1 substituted isomers of pyrazolo[3,4-c]pyridine amines. Current strategies have demonstrated the ability to selectively functionalize the scaffold at multiple positions, including the N-1 and N-2 atoms, through controlled protection-group and N-alkylation reactions. rsc.orgrsc.orgresearchgate.net Building on this, researchers are exploring pathways that offer greater control over isomer formation, which is critical as the substitution pattern on the pyrazole (B372694) ring significantly influences biological activity.
Key areas of exploration include:
Vectorial Functionalization: Expanding on established methods that allow for selective chemical modifications at different positions (N-1, C-3, C-5, and C-7) of the pyrazolo[3,4-c]pyridine core. rsc.orgresearchgate.net This involves leveraging techniques like tandem borylation, Suzuki–Miyaura cross-coupling, and selective metalation to introduce diverse functional groups. rsc.orgrsc.orgresearchgate.net
Flow Chemistry: Implementing continuous flow synthesis to improve reaction efficiency, scalability, and safety, while potentially offering better control over regioselectivity compared to traditional batch methods.
Photoredox Catalysis: Utilizing light-driven reactions to forge new carbon-nitrogen and carbon-carbon bonds under mild conditions, enabling the synthesis of previously inaccessible N-1 substituted derivatives.
Advanced Computational Design and Virtual Screening for New Derivatives
Computational chemistry is poised to play a pivotal role in accelerating the discovery of new 1H-pyrazolo[3,4-c]pyridine amine derivatives with enhanced potency and specificity. By modeling interactions between these compounds and their biological targets, researchers can prioritize the synthesis of the most promising candidates.
Future computational efforts will include:
Ligand-Based Drug Design: This approach has already proven successful in identifying a lead compound for GPR119 agonists from the 1H-pyrazolo[3,4-c]pyridine class. nih.gov Future work will refine these models to predict activity with greater accuracy.
Structure-Based Design and Scaffold Hopping: For related pyrazolo[3,4-b]pyridine scaffolds, computer-aided drug design (CADD) and scaffold hopping have been used to design novel inhibitors for targets like Tropomyosin receptor kinase (TRK). nih.gov This strategy can be directly applied to the pyrazolo[3,4-c]pyridine core to discover derivatives for new target classes.
Pharmacophore Modeling and Molecular Dynamics: As demonstrated with TRKA inhibitors from a related pyrazolopyridine series, generating pharmacophore models can identify the essential chemical features required for biological activity. nih.gov Molecular dynamics simulations can then confirm the stability of the ligand-protein complex, providing deeper insight into the binding interactions. nih.gov
Virtual Screening: Employing large chemical libraries, such as the ZINC database, to perform virtual screening against validated biological targets can rapidly identify novel hit compounds with favorable drug-like properties for further development. nih.gov
Discovery of Undiscovered Biological Targets and Mechanisms of Action
While some biological targets for pyrazolo[3,4-c]pyridine derivatives have been identified, such as the GPR119 receptor for type 2 diabetes, a vast landscape of potential applications remains unexplored. nih.gov The structural similarity of the scaffold to purine (B94841) suggests that these compounds could interact with a wide variety of cellular proteins that have purine-binding pockets. rsc.org
Future research will focus on:
Kinase Inhibition: Many pyrazolo[3,4-b]pyridine derivatives are known to be potent kinase inhibitors. nih.gov Future screening of 1H-pyrazolo[3,4-c]pyridin-1-amine libraries against diverse kinase panels could identify novel inhibitors for targets involved in cancer and inflammation, such as TANK-binding kinase 1 (TBK1), cyclin-dependent kinase 2 (CDK2), and fibroblast growth factor receptors (FGFR). nih.govresearchgate.netnih.gov
Neurodegenerative Diseases: Related pyrazolo[3,4-b]pyridines have shown an affinity for β-amyloid plaques, which are implicated in Alzheimer's disease. mdpi.com This opens a promising avenue for developing pyrazolo[3,4-c]pyridine derivatives as diagnostic probes or therapeutic agents for neurodegenerative disorders.
Antimicrobial and Antiviral Applications: The broad biological activity of pyrazolopyridines includes antimicrobial and antiviral effects. nih.govresearchgate.net Systematic screening of new derivatives against a range of pathogens could lead to the discovery of novel anti-infective agents.
Development of Multifunctional Pyrazolo[3,4-c]pyridine Hybrid Structures
Molecular hybridization, a strategy that involves covalently linking two or more pharmacophores, is an emerging trend in drug design aimed at creating molecules with synergistic or dual-target activity. This approach is particularly promising for complex diseases like cancer.
For the pyrazolo[3,4-c]pyridine core, future directions include:
Design of Glycohybrids: Research on the related pyrazolo[3,4-b]pyridine scaffold has shown that creating "glycohybrids" by linking the core to carbohydrate moieties can produce potent anti-cancer agents. documentsdelivered.comnih.gov This strategy could be adapted to the pyrazolo[3,4-c]pyridine structure to develop new compounds that exploit the Warburg effect in cancer cells. documentsdelivered.comnih.gov
Combination with Other Pharmacophores: Hybrid molecules could be designed by linking the pyrazolo[3,4-c]pyridine scaffold to other known bioactive agents, such as anti-inflammatory drugs or cytotoxic compounds, to create multifunctional therapeutics with improved efficacy and potentially reduced side effects.
Integration of Artificial Intelligence and Machine Learning in Pyrazolo[3,4-c]pyridine Research
Artificial intelligence (AI) and machine learning (ML) are set to transform drug discovery by rapidly analyzing vast datasets to predict molecular properties, identify novel drug candidates, and optimize synthetic routes.
The integration of AI in pyrazolo[3,4-c]pyridine research will likely involve:
Predictive Modeling: Using ML algorithms, particularly deep learning, to develop sophisticated Quantitative Structure-Activity Relationship (QSAR) models that can accurately predict the biological activity of novel derivatives before they are synthesized. nih.gov
De Novo Drug Design: Employing generative AI models to design entirely new pyrazolo[3,4-c]pyridine derivatives with desired pharmacological profiles tailored to specific biological targets.
Synthesis Prediction: Utilizing AI to predict optimal reaction conditions and synthetic pathways, thereby reducing the time and resources required for chemical synthesis and accelerating the drug development pipeline. nih.gov
Sustainable and Green Chemistry Approaches in Synthesis
There is a growing emphasis in pharmaceutical chemistry on developing environmentally friendly synthetic processes that reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Future research in the synthesis of this compound and its derivatives will increasingly adopt green chemistry principles:
Multicomponent Reactions: Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step, which significantly reduces solvent waste and purification efforts. nih.govresearchgate.net
Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction times and improve yields, often under solvent-free conditions. nih.govbenthamdirect.com This technique has been successfully applied to the synthesis of related pyrazolo[3,4-b]pyridine-based glycohybrids. nih.gov
Novel Catalysts: Developing and utilizing recyclable catalysts, such as nanocatalysts or efficient metal-based catalysts like Cu(II), to promote reactions under milder and more sustainable conditions. nih.govacs.org
Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or water, thereby reducing the environmental impact of the synthetic process. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
